molecular formula C13H10ClFN2O B1355804 N-(3-Amino-4-chlorophenyl)-4-fluorobenzamide CAS No. 926249-00-5

N-(3-Amino-4-chlorophenyl)-4-fluorobenzamide

Cat. No.: B1355804
CAS No.: 926249-00-5
M. Wt: 264.68 g/mol
InChI Key: TXZIWASFFLYWRT-UHFFFAOYSA-N
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Description

N-(3-Amino-4-chlorophenyl)-4-fluorobenzamide is a benzamide derivative characterized by a 4-fluorobenzoyl group linked to a 3-amino-4-chloro-substituted aniline moiety.

Properties

IUPAC Name

N-(3-amino-4-chlorophenyl)-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFN2O/c14-11-6-5-10(7-12(11)16)17-13(18)8-1-3-9(15)4-2-8/h1-7H,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXZIWASFFLYWRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-4-chlorophenyl)-4-fluorobenzamide typically involves the reaction of 1-chloro-2,4-diaminobenzene with an acyl chloride in the presence of a polar solvent and an acid acceptor . The reaction conditions often include:

    Solvent: Polar solvents such as C1-C3 alkanols.

    Acid Acceptor: Commonly used acid acceptors include bases like triethylamine.

    Reaction Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar conditions as described above. The process may also include purification steps such as crystallization from non-polar solvents to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-4-chlorophenyl)-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(3-Amino-4-chlorophenyl)-4-fluorobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Amino-4-chlorophenyl)-4-fluorobenzamide involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Structural Analogues

Key structural variations among benzamide derivatives include substituents on the benzamide ring (e.g., fluoro, chloro, nitro) and the aniline moiety (e.g., amino, chloro, methyl). These modifications impact electronic properties, steric effects, and biological activity.

Table 1: Structural Comparison of N-(3-Amino-4-chlorophenyl)-4-fluorobenzamide and Analogues

Compound Name Benzamide Substituent Aniline Substituents Key Features Reference
This compound 4-Fluoro 3-Amino, 4-Chloro Combines EWGs (F, Cl) and H-bond donor (NH₂) Target
N-(3-Amino-4-methylphenyl)-4-fluorobenzamide 4-Fluoro 3-Amino, 4-Methyl Methyl increases lipophilicity
N-(3-chlorophenethyl)-4-nitrobenzamide 4-Nitro 3-Chlorophenethyl Nitro enhances electron deficiency
Z-4a (N-(5-Butyl-7-oxo-...-4-fluorobenzamide) 4-Fluoro Isobenzofurooxazol scaffold Heterocyclic backbone
Z-4b (N-(5-Butyl-7-oxo-...-4-chlorobenzamide) 4-Chloro Isobenzofurooxazol scaffold Chloro increases polarity

Physical and Chemical Properties

Substituents significantly affect melting points and synthetic yields. Electron-withdrawing groups (e.g., Cl, NO₂) generally increase melting points due to enhanced intermolecular interactions.

Table 2: Physical Properties of Selected Benzamide Derivatives

Compound Name Yield (%) Melting Point (°C) Key Insight Reference
Z-4a 34.9 183–185 Lower MP with 4-fluoro vs. 4-chloro
Z-4b 63.4 232–234 Higher MP with 4-chloro substituent
Z-4c 9.5 249 Steric hindrance from hexanamide lowers yield
E-4a 31.1 208–210 Positional isomerism affects MP

Biological Activity

N-(3-Amino-4-chlorophenyl)-4-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound this compound can be represented by the following chemical structure:

  • Molecular Formula : C13H10ClFN2O
  • Molecular Weight : 252.68 g/mol

This compound features a chlorinated aromatic ring and an amino group that contribute to its biological interactions.

This compound exhibits its biological effects primarily through:

  • Enzyme Inhibition : The compound interacts with specific enzymes, potentially modulating metabolic pathways. For instance, it may inhibit enzymes involved in inflammatory processes or metabolic syndromes.
  • Receptor Binding : It may bind to various receptors, influencing physiological responses such as pain perception or inflammatory responses.

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential use as an antibacterial agent.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activity in several studies. For example, in carrageenan-induced rat paw edema models, compounds with similar structural features showed significant inhibition of inflammation, indicating that this compound may exhibit similar properties.

Compound% Inhibition at 1 hr% Inhibition at 2 hrs% Inhibition at 3 hrs% Inhibition at 4 hrs
Unsubstituted Benzamide24.3%32%49.9%51.9%
4-Chloro Substituted Benzamide20.6%26.5%53.2%51.5%

Antiplasmodial Activity

This compound has been investigated for its potential antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. Structure-activity relationship studies have highlighted the importance of the substitution pattern on the aromatic rings for enhancing potency against this parasite.

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at various concentrations, supporting its potential as a therapeutic agent in treating bacterial infections.
  • Anti-inflammatory Research : In another study examining anti-inflammatory properties, this compound was tested in vivo using carrageenan-induced edema models. The compound showed a dose-dependent decrease in paw swelling, suggesting effective anti-inflammatory action.
  • In Vitro Studies on Plasmodium : Research conducted on analogs of this compound revealed promising antiplasmodial activity with IC50 values significantly lower than standard treatments, indicating its potential as a lead compound for further development.

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